molecular formula C9H13N3 B1354817 N-(3,4-dimethylphenyl)guanidine CAS No. 57361-54-3

N-(3,4-dimethylphenyl)guanidine

Cat. No.: B1354817
CAS No.: 57361-54-3
M. Wt: 163.22 g/mol
InChI Key: IQTNVAFSMUHIRD-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3. It has a molecular weight of 163.22 .


Synthesis Analysis

Guanidines, including “this compound”, can be synthesized through various methods. One approach involves the addition of amines to carbodiimides. Other methods utilize thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a guanidine group attached to a 3,4-dimethylphenyl group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH .


Chemical Reactions Analysis

Guanidines, including “this compound”, can participate in various chemical reactions. They can serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . Guanidines can also react with different guanidine derivatives .

Scientific Research Applications

1. Chiral Superbases

Modified guanidines, including variants like N-(3,4-dimethylphenyl)guanidine, have been explored as potential chiral superbases. The preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines is significant in this context. These compounds are prepared by treating chloroimidazolinium chlorides with appropriate amines, leading to potential applications in asymmetric synthesis and organocatalysis (Isobe, Fukuda, & Ishikawa, 2000).

2. Antibacterial Applications

Trisubstituted guanidines, including structures similar to this compound, and their copper(II) complexes have been synthesized and characterized. These compounds exhibited notable antibacterial activity, highlighting their potential as antibacterial agents (Muhammad Said et al., 2015).

3. Biological Activities

Guanidine compounds, including this compound, exhibit a range of biological activities. They find applications in various therapeutic areas, acting as potential drugs for CNS disorders, anti-inflammatory agents, anti-diabetic agents, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).

4. Coordination Chemistry

Guanidine derivatives, including this compound, are used in coordination chemistry. They serve as ligands in complex formation and have been involved in catalytic processes, indicating their utility in inorganic synthesis and catalysis (M. P. Coles, 2006).

5. Synthesis and Applications

Guanidines, including this compound, have a wide range of synthetic methodologies and applications. Their versatility extends to DNA binding, kinase inhibition, and receptor antagonism, indicating their importance in medicinal chemistry and drug development (J. Shaw, D. H. Grayson, & I. Rozas, 2015).

Future Directions

Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, have a wide range of applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Their unique properties and simple synthesis make them useful as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNVAFSMUHIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444626
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57361-54-3
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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